N-mesityl-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide
Description
N-mesityl-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazine core substituted with a mesityl (2,4,6-trimethylphenyl) group and a thioacetamide side chain. Its structure combines a nitrogen-rich triazine ring system with sulfur and amide functionalities, making it a candidate for studies in medicinal chemistry, particularly for kinase inhibition or antimicrobial activity . The compound’s synthesis likely involves coupling reactions between mesityl amine derivatives and pyridotriazine-thiol intermediates, as suggested by analogous synthetic routes in related compounds .
Properties
IUPAC Name |
2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-11-8-13(3)16(14(4)9-11)20-15(24)10-26-18-21-17-12(2)6-5-7-23(17)19(25)22-18/h5-9H,10H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBZZLHOYKSPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-mesityl-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 368.46 g/mol. The compound features a mesityl group and a pyrido[1,2-a][1,3,5]triazin moiety linked through a thioacetamide functional group.
Synthesis
The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of 9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-thiol with N-mesityl-2-bromoacetamide in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures. Purification is generally achieved through recrystallization or column chromatography .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-mesityl derivatives. For instance, derivatives containing thiazole and thiadiazole fragments exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the core structure could enhance anticancer efficacy .
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Cancer Type | GI50 (µM) |
|---|---|---|
| 3.1 | Colon | 0.41 – 0.69 |
| 3.2 | Melanoma | 0.48 – 13.50 |
| 6.5 | Ovarian | 0.25 – 5.01 |
Antimicrobial Activity
N-mesityl derivatives have also shown promising antimicrobial properties. In vitro studies indicated that similar compounds possess significant antibacterial activity against strains such as Mycobacterium tuberculosis and various pathogenic fungi .
Table 2: Antimicrobial Activity
| Compound ID | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 3a | Mycobacterium tuberculosis | 18 |
| 7b | Escherichia coli | 15 |
| 8c | Staphylococcus aureus | 20 |
Case Studies
A notable case study involved the evaluation of N-mesityl derivatives against a panel of cancer cell lines at the National Cancer Institute (NCI). The results demonstrated that certain derivatives showed high activity against colon cancer cells with a GI50 value as low as 0.41 µM, indicating potent anticancer properties .
Another study focused on the anti-inflammatory effects of related compounds, which were observed to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrido-triazine and thioacetamide derivatives.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Diversity: The target compound’s pyrido-triazine core distinguishes it from triazolopyrimidines (e.g., compound 2) and thiadiazoles (compound 4). Pyrido-triazines are noted for their planar, electron-deficient structures, which enhance interactions with biological targets like ATP-binding pockets in kinases . Thioacetamide derivatives (compounds 3, 4, and 5) share sulfur-containing side chains, which improve membrane permeability and metabolic stability compared to oxygen analogs .
This contrasts with the 2-fluorophenyl group in compound 2, which balances electron-withdrawing effects and bioavailability . Methylisoxazole (compound 3) and methyl-thiadiazole (compound 5) substituents are associated with antibacterial activity, suggesting the target compound’s thioacetamide chain could similarly target microbial enzymes .
Synthetic Routes: The synthesis of the target compound likely parallels methods for pyrido-triazine derivatives, such as condensation of aminopyridines with triazine precursors (e.g., compound 11 in ). Thioacetamide linkages (as in compound 5) are typically formed via nucleophilic substitution between thiols and α-haloacetamides, a strategy applicable to the target molecule .
Further studies are required to validate its pharmacological profile.
Limitations and Recommendations
The evidence lacks direct experimental data (e.g., IC50 values, solubility, or toxicity) for this compound. To address this, future work should prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
